N,N'-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline)
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Overview
Description
N,N’-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline) is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
The synthesis of N,N’-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline) typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions often include the use of solvents like ethanol and the presence of catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N,N’-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline) undergoes various types of chemical reactions, including:
Oxidation and Reduction: Sensitive to oxidation and reduction in both alkaline and acidic media.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common, with nucleophilic attacks occurring at positions 2 and 5.
Addition Reactions: Nucleophilic addition to N-substituted acrylamides.
Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and various solvents and catalysts . Major products formed from these reactions include various substituted thiadiazole derivatives .
Scientific Research Applications
N,N’-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,N’-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline) involves its interaction with various molecular targets and pathways. For example, thiadiazole derivatives can act as enzyme inhibitors, affecting pathways related to microbial growth and cancer cell proliferation . The compound’s structure allows it to interact with specific enzymes and receptors, leading to its biological effects.
Comparison with Similar Compounds
N,N’-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline) can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole-2,5-dithiol: Known for its use in coordination polymers for biosensing applications.
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde: Used in the development of luminescent probes.
The uniqueness of N,N’-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline) lies in its specific structure, which imparts distinct biological activities and applications in various fields .
Properties
CAS No. |
113940-84-4 |
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Molecular Formula |
C30H28N4S |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
N-ethyl-4-[5-[4-(N-ethylanilino)phenyl]-1,3,4-thiadiazol-2-yl]-N-phenylaniline |
InChI |
InChI=1S/C30H28N4S/c1-3-33(25-11-7-5-8-12-25)27-19-15-23(16-20-27)29-31-32-30(35-29)24-17-21-28(22-18-24)34(4-2)26-13-9-6-10-14-26/h5-22H,3-4H2,1-2H3 |
InChI Key |
CAKSQWMPMMKQMH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=CC=C(C=C2)C3=NN=C(S3)C4=CC=C(C=C4)N(CC)C5=CC=CC=C5 |
Origin of Product |
United States |
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